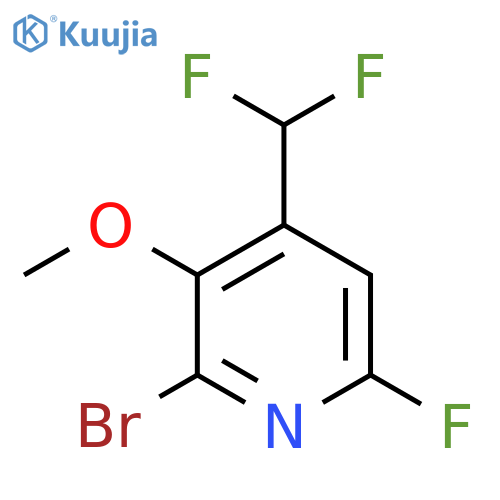

Cas no 1805394-26-6 (2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine)

1805394-26-6 structure

商品名:2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine

CAS番号:1805394-26-6

MF:C7H5BrF3NO

メガワット:256.019911527634

CID:4859656

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine

-

- インチ: 1S/C7H5BrF3NO/c1-13-5-3(7(10)11)2-4(9)12-6(5)8/h2,7H,1H3

- InChIKey: IFPASDAUZFRAGN-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=C(N=1)F)C(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061820-1g |

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine |

1805394-26-6 | 97% | 1g |

$1,549.60 | 2022-04-01 |

2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

1805394-26-6 (2-Bromo-4-(difluoromethyl)-6-fluoro-3-methoxypyridine) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量